Isorhamnetin 3-glucuronide
Description
Contextualization of Isorhamnetin (B1672294) 3-Glucuronide within Flavonoid Research
Flavonoids are a diverse group of polyphenolic compounds found ubiquitously in plants and are recognized for their potential health benefits. cambridge.org Isorhamnetin 3-glucuronide belongs to the flavonol subclass of flavonoids and is specifically an O-methylated derivative of quercetin (B1663063). nih.govfoodb.ca In the body, dietary quercetin is often metabolized into more water-soluble forms, with this compound being one of the primary metabolites found in plasma after consumption of quercetin-rich foods like onions. researchgate.netcambridge.orgnih.gov Its structure consists of the isorhamnetin aglycone linked to a glucuronic acid molecule, a modification that enhances its water solubility and influences its biological journey through the body. ontosight.ai
The process of glucuronidation is a key phase II metabolic reaction that facilitates the excretion of various compounds. cambridge.orgnih.gov However, recent research suggests that these glucuronidated metabolites, including this compound, may not be merely inactive waste products but could possess biological activities of their own or act as transport forms of the parent aglycone. researchgate.netchemfaces.com
Rationale and Significance of Investigating this compound
The primary rationale for the focused investigation of this compound stems from its presence as a major metabolite of quercetin in human plasma. cambridge.orgnih.gov Understanding the bioactivity of this metabolite is crucial to accurately interpreting the health effects attributed to dietary flavonoid intake. It is the metabolites, rather than the original dietary compounds, that often interact with bodily tissues and systems. cambridge.org
The significance of studying this compound is underscored by its potential pharmacological activities. Research has explored its role in several key areas:
Anti-inflammatory Effects: Studies have shown that this compound can suppress inflammatory pathways. For instance, it has been observed to inhibit the expression of key molecules involved in the early stages of atherosclerosis and to suppress the activation of signaling pathways like JNK and p38 in macrophage cells. chemfaces.comnih.gov
Anticancer Potential: Investigations into its effects on cancer cells have revealed anti-proliferative activity. medchemexpress.com Studies on human breast cancer cells (MCF-7) demonstrated that this compound can inhibit cell growth, induce apoptosis (programmed cell death), and cause cell cycle arrest, primarily in the S-phase. medchemexpress.commdpi.comacs.org
Cardiovascular Health: Research indicates a potential role in cardiovascular protection. Some studies suggest that glucuronidated metabolites of quercetin, including this compound, may help prevent endothelial dysfunction, a key factor in cardiovascular disease. nih.gov It has also been observed to reduce mean blood pressure in spontaneously hypertensive rats. chemfaces.com
The table below summarizes some of the observed biological activities of this compound in research settings.
| Biological Activity | Research Model | Key Findings |
| Anti-inflammatory | RAW264.7 macrophage cells | Suppressed JNK and p38 activation, increased heme oxygenase-1 (HO-1) expression. nih.gov |
| Anticancer | Human breast cancer (MCF-7) cells | Inhibited cell proliferation, induced apoptosis and S-phase cell cycle arrest. medchemexpress.commdpi.comacs.org |
| Hypotensive | Spontaneously hypertensive rats | Progressively reduced mean blood pressure. chemfaces.com |
| Endothelial Protection | Rat aorta | Prevented endothelial dysfunction under conditions of high oxidative stress. nih.gov |
Scope and Objectives of Current Research Perspectives on this compound
Current research on this compound is focused on several key objectives:
Elucidating Bioavailability and Metabolism: A primary goal is to gain a more thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. cambridge.orgnih.gov This includes quantifying its levels in plasma and urine after the consumption of flavonoid-rich foods and understanding the enzymatic processes involved in its formation and potential deconjugation back to its aglycone form, isorhamnetin. researchgate.netcambridge.org
Defining Mechanisms of Action: Researchers are working to pinpoint the precise molecular mechanisms through which this compound exerts its biological effects. This involves identifying the specific cellular signaling pathways and protein targets it interacts with to produce its anti-inflammatory, anticancer, and cardioprotective effects. nih.govmdpi.com
Comparative Efficacy Studies: An important aspect of current research is comparing the bioactivity of this compound to its parent compound, quercetin, and other related metabolites. mdpi.comacs.org This helps to determine whether the observed health benefits of dietary flavonoids are attributable to the parent compounds, their metabolites, or a combination of both. For example, in studies on breast cancer cells, the cytotoxic effect was ranked as Quercetin > Isorhamnetin > this compound. mdpi.comacs.org
The pharmacokinetic parameters of this compound have been a subject of investigation, as detailed in the table below from a study involving human volunteers who consumed red onions.
| Pharmacokinetic Parameter | Value |
| Cmax (Peak Plasma Concentration) | 112 (SE 18) nM cambridge.org |
| tmax (Time to Peak Plasma Concentration) | 0.60 h cambridge.org |
| t1/2 (Elimination Half-Life) | 5.34 h cambridge.orgnih.gov |
Data from a study on human plasma after ingestion of red onions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWHOMBDMMRSC-NTKSAMNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957931 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36687-76-0 | |
| Record name | Isorhamnetin 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36687-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN-3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Abundance and Biosynthetic Origins of Isorhamnetin 3 Glucuronide
Botanical Sources and Occurrence
Isorhamnetin (B1672294) 3-glucuronide is found in a variety of plants, including several common fruits and vegetables. Research has identified its presence in species such as Rubus idaeus (raspberry) and Persicaria decipiens. nih.gov Edible sources include cloudberry, dill, strawberry, and chicory. foodb.ca The compound is also found in the herb Potentilla discolor. chemfaces.com
While the aglycone, isorhamnetin, is found in foods like onions, pears, olive oil, wine, and tomato sauce, its conjugated forms, including the glucuronide, are also present. wikipedia.org For instance, after consumption of onions, which are rich in quercetin (B1663063) glucosides, isorhamnetin-3-glucuronide is one of the five main flavonol metabolites detected in human plasma. cambridge.org Similarly, ingestion of tomato juice containing rutin (B1680289) (a quercetin glycoside) leads to the appearance of isorhamnetin-3-glucuronide in the bloodstream. researchgate.net
Table 1: Botanical Sources of Isorhamnetin 3-glucuronide
| Botanical Name | Common Name | Reference(s) |
|---|---|---|
| Rubus idaeus | Raspberry | nih.gov |
| Persicaria decipiens | Slender Knotweed | nih.gov |
| Rubus chamaemorus | Cloudberry | foodb.ca |
| Anethum graveolens | Dill | foodb.ca |
| Fragaria × ananassa | Strawberry | foodb.ca |
| Cichorium intybus | Chicory | foodb.ca |
Metabolic Derivation from Precursor Flavonoids
The biosynthesis of this compound is a multi-step enzymatic process originating from the precursor flavonoid, quercetin. nih.gov Quercetin is a central flavonol from which numerous derivatives are formed in plants.
The initial step in the pathway to isorhamnetin is the O-methylation of quercetin. wikipedia.org The enzyme flavone (B191248) 3′-O-methyltransferase (FMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the 3'-hydroxyl group of quercetin, yielding isorhamnetin (also known as 3'-methoxyquercetin). wikipedia.orgnih.gov
Following methylation, the isorhamnetin molecule undergoes glucuronidation. This process involves the attachment of a glucuronic acid moiety to the flavonoid structure. In plants, this reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov Specifically, a UGT transfers glucuronic acid from a UDP-glucuronic acid donor to the 3-hydroxyl group of the isorhamnetin backbone, forming this compound. nih.govfoodb.ca This glycosylation step generally increases the water solubility of the flavonoid.
It is also important to note that this compound is a major metabolite of quercetin in humans. researchgate.net After dietary intake of quercetin-rich foods, the absorbed quercetin is rapidly metabolized in the intestine and liver. researchgate.net One of the key metabolic pathways involves the glucuronidation of quercetin to form quercetin-3-glucuronide, which can then be methylated at the 3'-position to yield this compound. researchgate.net This indicates a post-absorptive metabolic conversion in humans, distinct from the direct biosynthesis within plants. researchgate.net
Table 2: Compounds Mentioned in this Article
| Compound Name | Class |
|---|---|
| This compound | Flavonoid-3-O-glucuronide |
| Isorhamnetin | O-methylated flavonol |
| Quercetin | Flavonol |
| Quercetin-3-glucuronide | Flavonoid-3-O-glucuronide |
| Rutin | Flavonoid glycoside (Quercetin-3-rutinoside) |
| S-adenosyl-L-methionine | Methyl group donor |
Biological Activities and Pharmacological Efficacy of Isorhamnetin 3 Glucuronide
Antioxidant Capacities and Oxidative Stress Modulation
Isorhamnetin (B1672294) 3-glucuronide demonstrates significant antioxidant properties, contributing to cellular protection against oxidative damage. Its efficacy stems from its ability to directly scavenge free radicals and to modulate the body's endogenous antioxidant defense systems.
Free Radical Scavenging Mechanisms
Isorhamnetin 3-glucuronide exhibits a dose-dependent capacity to scavenge various free radicals. Studies have shown its effectiveness against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl, and carbon-centered radicals. researchgate.net This free radical scavenging activity is a key mechanism through which it mitigates oxidative stress. The structure of isorhamnetin, the aglycone of this compound, with its phenolic hydroxyl groups, is believed to contribute significantly to this activity by donating hydrogen atoms to neutralize free radicals. While specific IC50 values for this compound are not extensively reported, related compounds offer insights. For instance, quercetin-3-O-β-D-glucuronide, a similar flavonoid glucuronide, has demonstrated significant DPPH radical scavenging activity with an IC50 value of 7.5 ± 0.1 μg/mL. nih.gov Another study reported an IC50 value of 13.3 µM for brassicin (B1230846) (isorhamnetin-3-O-glucoside) in a DPPH assay. mdpi.com
Regulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, this compound plays a crucial role in upregulating the expression and activity of endogenous antioxidant enzymes. Research indicates that it can significantly elevate the levels of key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1). researchgate.netnih.gov These enzymes are critical components of the cellular antioxidant defense system, responsible for neutralizing superoxide radicals and hydrogen peroxide. For instance, treatment with isorhamnetin 3-O-beta-D-glucopyranoside has been shown to significantly increase the expression levels of SOD, catalase, and HO-1. researchgate.net Furthermore, isorhamnetin, the aglycone, has been observed to enhance the activities of SOD and CAT, which can alleviate oxidative damage. mdpi.com The induction of HO-1 expression is a particularly important aspect of its antioxidant activity, as HO-1 is a potent cytoprotective enzyme that responds to oxidative stress. nih.govplos.org
Cellular Protection against Oxidative Damage
The culmination of its free radical scavenging and enzyme-regulating activities results in robust cellular protection against oxidative damage. This compound has been shown to decrease levels of intracellular reactive oxygen species (ROS) in a dose-dependent manner. researchgate.net By mitigating the accumulation of ROS, it helps to prevent damage to vital cellular components, including lipids, proteins, and DNA. Studies have demonstrated that isorhamnetin 3-O-beta-D-glucopyranoside can significantly inhibit the oxidative damage of purified genomic DNA. nih.gov This protective effect is crucial in preventing the initiation of pathological processes linked to oxidative stress.
Anti-inflammatory Properties and Immunomodulation
This compound also possesses potent anti-inflammatory and immunomodulatory properties. It exerts these effects by intervening in pro-inflammatory signaling pathways and inhibiting the production of inflammatory mediators.
Modulation of Pro-inflammatory Signaling Pathways
A key aspect of the anti-inflammatory action of this compound involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, it has been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK in a concentration-dependent manner in lipopolysaccharide (LPS)-challenged macrophage cells. nih.gov The JNK and p38 pathways are critical in the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. However, the compound shows negligible suppressive effects on the phosphorylation of extracellular signal-regulated kinases (ERK). nih.gov
Impact on Immune Cell Responses
This compound demonstrates notable anti-inflammatory and immunomodulatory effects, primarily studied in the context of macrophage activity. In preclinical research, this compound has been shown to modulate key inflammatory pathways in lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells. medchemexpress.comnih.gov Specifically, this compound suppresses the LPS-induced secretion of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). medchemexpress.comnih.gov This suppression is linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process. medchemexpress.comnih.gov
Furthermore, the compound's mechanism involves the modulation of intracellular signaling cascades. It attenuates the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in a concentration-dependent manner. medchemexpress.comnih.gov These pathways are crucial for orchestrating inflammatory responses. Concurrently, this compound upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. medchemexpress.comnih.govencyclopedia.pub This dual action of suppressing pro-inflammatory signals while enhancing anti-inflammatory mechanisms underscores its potential as a modulator of immune cell responses. medchemexpress.comnih.gov
Table 1: Effects of this compound on Immune Cell Responses in LPS-Challenged RAW264.7 Macrophages
| Parameter | Effect | Associated Mechanism | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Suppressed | Downregulation of iNOS expression | medchemexpress.comnih.gov |
| Prostaglandin E2 (PGE2) Secretion | Suppressed | Downregulation of COX-2 expression | medchemexpress.comnih.gov |
| JNK and p38 MAPK Signaling | Attenuated/Suppressed | Inhibition of phosphorylation | medchemexpress.comnih.gov |
| Heme Oxygenase-1 (HO-1) Expression | Increased | Upregulation of the HO-1 pathway | medchemexpress.comnih.govencyclopedia.pub |
Anti-proliferative and Anticancer Effects
This compound has emerged as a compound of interest for its potential anticancer properties, demonstrating a multi-faceted approach to inhibiting cancer cell growth and survival. medchemexpress.com
Induction of Apoptosis Pathways in Malignant Cells
A key aspect of the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in malignant cells. medchemexpress.com Studies on human breast cancer MCF-7 cells have shown that this compound triggers apoptosis in a dose-dependent manner. acs.orgnih.gov After a 48-hour treatment with 100 µM of this compound, 49.8% of MCF-7 cells entered the early phase of apoptosis. acs.orgnih.govuea.ac.uk This pro-apoptotic effect is linked to a significant increase in intracellular reactive oxygen species (ROS), suggesting that this compound exerts its cytotoxic effects through a ROS-dependent apoptotic pathway. acs.orgnih.govmdpi.com
Cell Cycle Regulation in Neoplastic Cells
In addition to inducing apoptosis, this compound influences the cell cycle of neoplastic cells. medchemexpress.com Research has demonstrated that it can mediate cell cycle arrest, primarily in the S phase (the synthesis phase where DNA is replicated). acs.orgnih.gov This arrest is followed by a reduction in the number of cells in the G0/G1 and G2/M phases. acs.orgnih.govuea.ac.uk By halting the cell cycle, this compound effectively prevents cancer cells from proceeding with division and proliferation. medchemexpress.com
Inhibition of Malignant Cell Proliferation and Viability
This compound exhibits direct anti-proliferative activity against cancer cells. medchemexpress.com In studies using human breast cancer MCF-7 cells, it was shown to inhibit cell growth in a dose-dependent fashion. acs.orgnih.govuea.ac.uk The cytotoxic effect, while potent, was observed to be less than that of its aglycone, isorhamnetin, and the parent compound, quercetin (B1663063). acs.orgnih.govuea.ac.uk
Table 2: Anticancer Effects of this compound on MCF-7 Cells
| Activity | Observation | Concentration/Time | Reference |
|---|---|---|---|
| Induction of Apoptosis | 49.8% of cells in early-phase apoptosis | 100 µM for 48 hours | acs.orgnih.govuea.ac.uk |
| Cell Cycle Arrest | Arrest in S phase | Not specified | medchemexpress.comacs.orgnih.gov |
| Inhibition of Proliferation | Dose-dependent inhibition | 0-100 µM for 48 hours | medchemexpress.comnih.gov |
Differential Cytotoxicity in Normal versus Cancer Cell Lines
A significant finding in the evaluation of this compound's anticancer potential is its selective cytotoxicity. mdpi.com Studies have compared its effects on human breast cancer cells (MCF-7) with its effects on normal human breast epithelial cells (H184B5F5/M10). mdpi.comuea.ac.uk The results revealed that while this compound significantly inhibited the proliferation of the MCF-7 cancer cells, it did not exhibit cytotoxicity or growth-inhibitory effects on the normal H184B5F5/M10 cells at the same concentrations. mdpi.comuea.ac.uk This suggests a favorable differential effect, highlighting its potential to target tumor cells while sparing normal, healthy cells. mdpi.com
Diverse Pharmacological Actions
Beyond its immunomodulatory and anticancer effects, this compound possesses a range of other pharmacological activities. It is recognized for its antioxidant properties, having been shown to scavenge free radicals and protect against oxidative stress. ontosight.ai This activity is crucial as oxidative stress is implicated in the development of numerous chronic diseases. ontosight.ai
In the realm of cardiovascular health, this compound has shown potential in the early stages of atherosclerosis prevention. It can inhibit the cell surface expression of vascular cell adhesion molecule-1 (VCAM-1), a key molecule involved in the recruitment of monocytes to the arterial wall. Furthermore, some research indicates that it may contribute to the reduction of mean blood pressure. It has also been found to have antimicrobial properties against certain bacteria and viruses. ontosight.ai
Anti-obesity and Adipogenesis Modulation
This compound has demonstrated potential in combating obesity through the modulation of adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. In vitro studies have provided insights into its mechanisms of action.
One study investigated the effects of isorhamnetin 3-O-d-glucuronide on 3T3-L1 pre-adipocytes. When these cells were induced to differentiate, treatment with isorhamnetin 3-O-d-glucuronide at concentrations of 5, 10, or 20 μM from day 4 of differentiation led to a notable reduction in triglyceride content by day eight. mdpi.com This suggests an inhibitory effect on the accumulation of lipids within the fat cells.
Further research on isorhamnetin glycosides has shown that they can lead to a reduction in the size of adipocytes in both visceral and subcutaneous adipose tissue. mdpi.com This decrease in adipocyte hypertrophy is a key factor in preventing obesity. The anti-adipogenic activity of isorhamnetin 3-O-β-d-glucopyranoside is believed to be mediated through the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. mdpi.com
Table 1: Effects of this compound on Adipogenesis
| Cell Line | Compound | Concentration | Observed Effect | Reference |
| 3T3-L1 pre-adipocytes | Isorhamnetin 3-O-d-glucuronide | 5, 10, 20 μM | Reduction in triglyceride content | mdpi.com |
| - | Isorhamnetin glycosides | - | Reduction in adipocyte size | mdpi.com |
Cardiovascular Systemic Effects and Vascular Function
This compound has shown promising effects on the cardiovascular system, particularly in the regulation of blood pressure and vascular function.
In studies involving spontaneously hypertensive rats (SHR), intravenous administration of this compound (I3GA) at a dose of 1 mg/kg resulted in a progressive reduction in mean blood pressure. plos.orgchemfaces.com This hypotensive effect highlights its potential as a natural antihypertensive agent.
The compound also plays a role in maintaining endothelial health. Research has shown that isorhamnetin-3-glucuronide can help prevent the impairment of the endothelial-derived nitric oxide (NO) response, which is crucial for vasodilation and healthy blood flow. mdpi.com Furthermore, it has been observed to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) at a concentration of 2 micromol/L. chemfaces.com VCAM-1 is a key molecule involved in the recruitment of monocytes during the early stages of atherosclerosis, suggesting that this compound could have anti-atherosclerotic properties.
Additionally, isorhamnetin and its metabolites, including the glucuronidated form, have been found to inhibit the activity of NADPH oxidase in vascular smooth muscle cells. nih.govresearchgate.net NADPH oxidase is a major source of superoxide, a reactive oxygen species that contributes to oxidative stress and vascular dysfunction. By inhibiting this enzyme, this compound can help reduce oxidative stress in the vasculature.
Table 2: Cardiovascular Effects of this compound
| Model/System | Compound | Concentration/Dose | Observed Effect | Reference |
| Spontaneously Hypertensive Rats | This compound (I3GA) | 1 mg/kg i.v. | Reduced mean blood pressure | plos.orgchemfaces.com |
| Endothelial cells | Isorhamnetin-3-glucuronide | - | Prevention of impaired NO response | mdpi.com |
| Vascular cells | This compound | 2 micromol/L | Inhibition of VCAM-1 expression | chemfaces.com |
| Vascular smooth muscle cells | Isorhamnetin-3-glucuronide | - | Inhibition of NADPH oxidase activity | nih.govresearchgate.net |
Neuroprotective Potentials
The neuroprotective effects of flavonoids and their metabolites are an active area of research. While much of the focus has been on quercetin, evidence suggests that its metabolites, including this compound, also possess neuroprotective properties.
Metabolites of quercetin, including glucuronidated forms, have demonstrated neuroprotective actions in in vitro studies. nih.gov These compounds are believed to counteract oxidative stress-mediated neurotoxicity. The neuroprotective properties of quercetin and its derivatives are attributed to their ability to scavenge reactive oxygen and nitrogen species, regulate the levels of glutathione (B108866) (GSH), and stimulate antioxidant enzymes such as superoxide dismutase and catalase. mdpi.com
Although direct studies on the neuroprotective mechanisms of this compound are still emerging, the known antioxidant and anti-inflammatory activities of this class of compounds suggest a potential role in protecting neuronal cells from damage. After ingestion, flavonoids like quercetin can undergo glucuronidation to form metabolites such as isorhamnetin-3-glucuronide, which can then exert biological effects. mdpi.com
Antimicrobial and Antiviral Activity
Isorhamnetin and its derivatives have been reported to exhibit both antibacterial and antiviral properties.
Research has indicated that isorhamnetin possesses antiviral activity, for instance, by inhibiting the entry of the SARS-CoV-2 spike pseudotyped virus into cells that overexpress the angiotensin-converting enzyme 2 (ACE2) protein. mdpi.com This action prevents viral replication.
Furthermore, studies on isorhamnetin glycosides have demonstrated their potential against influenza viruses. acs.org While specific studies focusing solely on the antimicrobial and antiviral spectrum of this compound are limited, the general activity of the parent compound and its glycosides suggests that this metabolite may also contribute to the body's defense against certain pathogens.
Elucidation of Molecular Mechanisms and Cellular Targets
Regulation of Key Intracellular Signaling Cascades
Isorhamnetin (B1672294) 3-glucuronide has been shown to selectively interact with specific components of crucial signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical mediators of cellular responses to a variety of external stimuli. Isorhamnetin 3-glucuronide has demonstrated a specific modulatory role on this cascade, particularly in the context of inflammatory responses.
In a study utilizing lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells, this compound was found to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK in a concentration-dependent fashion. nih.govencyclopedia.pub This inhibitory effect on the phosphorylation of JNK and p38 is a key mechanism behind its anti-inflammatory properties. nih.gov Notably, the compound exhibited negligible influence on the phosphorylation of extracellular signal-regulated kinases (ERK), another key component of the MAPK family, indicating a selective mode of action. nih.gov
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a pivotal cascade that governs a wide array of cellular functions, including cell growth, survival, and metabolism. While the aglycone, isorhamnetin, has been shown to activate this pathway in various studies, mdpi.complos.orgnih.gov direct evidence elucidating the specific effects of this compound on the PI3K/AKT pathway is currently limited in the scientific literature. Further research is required to determine if this compound shares the modulatory activity of its parent compound on this critical signaling route.
AMP-activated protein kinase (AMPK) acts as a master sensor of cellular energy status, playing a crucial role in regulating metabolism. Research into the direct effects of this compound on AMPK activation is still in its early stages. Studies on the aglycone, isorhamnetin, have shown that it can activate AMPK, an effect linked to the production of reactive oxygen species (ROS). mdpi.comnih.gov While some reports have investigated extracts containing isorhamnetin glucuronides and their effects on AMPK-mediated processes, researchgate.net direct evidence of this compound's ability to phosphorylate and thereby activate AMPK is not yet firmly established.
The Wnt signaling pathway is a highly conserved pathway that is fundamental during embryonic development and is also implicated in adult tissue homeostasis and disease. At present, there is a lack of direct scientific evidence detailing the interaction of this compound with the Wnt signaling pathway. While studies have explored the modulatory effects of the parent flavonoid, isorhamnetin, on this pathway, mdpi.commdpi.com specific research on its glucuronidated metabolite is needed to ascertain any potential role.
Modulation of Transcriptional Factors
Beyond its influence on signaling cascades, this compound can also exert its effects by modulating the activity of key transcriptional factors, which in turn regulate the expression of a host of genes.
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins. nih.gov this compound has been shown to influence this pathway, primarily through the induction of one of its key downstream targets, heme oxygenase-1 (HO-1). nih.govencyclopedia.pubmdpi.com
Studies have demonstrated that this compound increases the expression of HO-1, an enzyme with significant anti-inflammatory and antioxidant functions. nih.govresearchgate.net This upregulation of HO-1 is a strong indicator of Nrf2 pathway activation. However, it is important to note a study on quercetin (B1663063) and its metabolites, which include isorhamnetin and quercetin-3-glucuronide, reported that while quercetin and isorhamnetin increased HO-1 protein levels, quercetin-3-glucuronide did not show a significant effect. nih.govresearchgate.net This highlights the need for further research to clarify the precise impact of this compound on the Nrf2/HO-1 axis.
Nuclear Factor-kappa B (NF-κB)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. While the aglycone isorhamnetin has been shown to inhibit the NF-κB pathway, the role of this compound is less direct. Some studies on isorhamnetin glycosides as a class suggest their anti-inflammatory actions are mediated through NF-κB inhibition. nih.gov For instance, isorhamnetin 3-O-galactoside, a related glycoside, was found to inhibit the activation of NF-κB. nih.gov However, direct evidence specifically demonstrating that this compound inhibits the NF-κB signaling pathway is not as established as it is for its aglycone. frontiersin.orgresearchgate.netmdpi.com
Sterol Regulatory Element-Binding Protein 1c (SREBP1c)
Sterol Regulatory Element-Binding Protein 1c (SREBP1c) is a key transcription factor that regulates genes involved in lipogenesis. Research has demonstrated that isorhamnetin, the aglycone, can downregulate the expression of SREBP1c as part of its anti-adipogenic effects. nih.govebi.ac.uk However, studies focusing on this compound have not demonstrated a similar effect. In one study examining the differentiation of 3T3-L1 pre-adipocytes, this compound did not significantly alter the expression of the gene encoding SREBP1c (srebf1). ehu.es This suggests that the glucuronide conjugation may hinder its ability to modulate this specific lipogenic pathway.
Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors crucial for regulating lipid and glucose metabolism. Isorhamnetin has been identified as a PPARγ antagonist. ebi.ac.uknih.gov The process of glucuronidation, however, appears to diminish this activity. Studies on other flavonoids, such as quercetin and kaempferol, have shown that their glucuronidated metabolites have a reduced ability to activate PPARγ compared to their aglycone forms. mdpi.commedigraphic.com While direct agonistic or antagonistic binding to PPARγ by this compound has not been confirmed, the available evidence suggests that its activity on this receptor is likely attenuated by the glucuronide group. mdpi.commedigraphic.com A chemoinformatic analysis predicted some interaction with PPAR-gamma, but this has not been validated by experimental data. researchgate.net
Differential Effects on Gene and Protein Expression
The influence of this compound on gene and protein expression can differ significantly from its aglycone and varies depending on the cell type and conditions.
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, one study found that unlike isorhamnetin, this compound did not significantly decrease the mRNA and protein levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin 1β, and interleukin 6. In contrast, a separate study on the same cell line showed that this compound did suppress the LPS-induced protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This same study reported that the compound increased the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).
In the context of cancer cell proliferation, this compound has been shown to inhibit the growth of human breast cancer MCF-7 cells in a dose-dependent manner, inducing apoptosis and causing cell cycle arrest at the S-phase.
Table 1: Reported Effects of this compound on Gene and Protein Expression An interactive data table summarizing the effects of this compound on gene and protein expression.
| Cell Line | Condition | Target Gene/Protein | Effect | Reference |
|---|---|---|---|---|
| RAW264.7 Macrophages | LPS-stimulated | TNF-α, IL-1β, IL-6 | No significant effect | , |
| RAW264.7 Macrophages | LPS-stimulated | iNOS, COX-2 | Suppression | |
| RAW264.7 Macrophages | LPS-stimulated | Heme Oxygenase-1 (HO-1) | Increased expression | |
| MCF-7 Human Breast Cancer | - | Proteins for cell proliferation | Inhibition | |
| MCF-7 Human Breast Cancer | - | Proteins for apoptosis | Induction |
Interaction with Specific Enzymes and Receptors
This compound exhibits a distinct profile of interaction with various enzymes and drug transporters, which is often different from its parent compound, isorhamnetin.
Studies on cytochrome P450 (CYP) enzymes have shown that this compound has weak inhibitory effects on CYP2C19 and CYP3A4 and does not affect CYP2D6 activity. ehu.es In contrast, it is a potent inhibitor of several organic anion-transporting polypeptides (OATPs), including OATP1B1, OATP1B3, and OATP2B1.
Regarding ATP-binding cassette (ABC) transporters, this compound is considered a weak inhibitor of Breast Cancer Resistance Protein (BCRP). However, it demonstrates a more potent inhibitory effect on Multidrug Resistance-Associated Protein 2 (MRP2) compared to its aglycone form. Furthermore, unlike its aglycone, this compound did not show an inhibitory effect on xanthine (B1682287) oxidase activity in one study.
Table 2: Interaction of this compound with Specific Enzymes and Transporters An interactive data table detailing the interactions of this compound with various enzymes and transporters.
| Enzyme/Transporter | Interaction Type | Potency | Reference |
|---|---|---|---|
| Cytochrome P450 2C19 (CYP2C19) | Inhibition | Weak | , ehu.es |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition | Weak | , ehu.es |
| Cytochrome P450 2D6 (CYP2D6) | Inhibition | No effect | , ehu.es |
| OATP1B1 | Inhibition | Strong | |
| OATP1B3 | Inhibition | Strong | |
| OATP2B1 | Inhibition | Strong | |
| BCRP (ABCG2) | Inhibition | Weak | |
| MRP2 (ABCC2) | Inhibition | Effective |
Metabolic Fate and Pharmacokinetic Characteristics
Absorption, Distribution, and Systemic Exposure
Following the consumption of foods rich in quercetin (B1663063) glycosides, such as onions, isorhamnetin (B1672294) 3-glucuronide is one of the key metabolites detected in human plasma. nih.govcambridge.org Studies have shown that after ingestion of lightly fried onions, sub-micromolar peak plasma concentrations (Cmax) of isorhamnetin 3-glucuronide are observed within 0.6 to 0.8 hours. nih.govcambridge.orgmpob.gov.my In one study, the Cmax for this compound was recorded at 112 nM. cambridge.org
Once absorbed, this compound is distributed throughout the body via the systemic circulation. The nature of its distribution to various tissues is an area of ongoing research. However, its presence in plasma indicates its potential to reach different organ systems.
Biotransformation Pathways and Metabolite Identification
This compound is itself a product of biotransformation. Its precursor, quercetin, undergoes a series of metabolic changes in the body. researchgate.netplos.org After quercetin glycosides are hydrolyzed to quercetin aglycone, the aglycone is rapidly metabolized, primarily in the intestine and liver. researchgate.netplos.org This first-pass metabolism involves conjugation with glucuronic acid and/or sulfate (B86663). researchgate.netplos.org A portion of the quercetin metabolites are also methylated, leading to the formation of isorhamnetin, which is then glucuronidated to form this compound. wikipedia.orgresearchgate.netplos.org
The primary metabolites of quercetin found in human and rat plasma include quercetin-3-glucuronide, quercetin-3'-sulfate, and isorhamnetin-3-glucuronide. researchgate.netplos.org Further metabolism can occur, as evidenced by the identification of isorhamnetin conjugates with both glucuronide and sulfate groups in rat plasma. nih.gov Human intestinal flora can also play a role in the metabolism of related compounds like isorhamnetin 3-O-glucoside, with pathways including deglycosylation, demethoxylation, dehydroxylation, and acetylation. nih.gov
Elimination and Excretion Profiles
The elimination half-life (t1/2) of this compound has been reported to be approximately 5.34 hours, which is longer than that of some other quercetin metabolites like quercetin-3'-sulphate (1.71 hours) and quercetin-3-glucuronide (2.33 hours). nih.govcambridge.orgmpob.gov.my This suggests a slower rate of decline from its peak plasma concentration. cambridge.org
Excretion of this compound and other related metabolites occurs primarily through urine. nih.govcambridge.org Interestingly, the profile of metabolites found in urine can differ significantly from that in the plasma. nih.govcambridge.org While isorhamnetin-3-glucuronide is a quantifiable metabolite in urine, other compounds that are minor in plasma can be major components of urine, indicating substantial phase II metabolism and renal processing. nih.govcambridge.orgcambridge.org
Bioavailability Considerations and In Vivo Potency
The bioavailability of flavonoids is a complex process influenced by their chemical structure and the food matrix. nih.gov The glycosidic form of flavonoids, such as this compound, generally exhibits higher aqueous solubility than the aglycone form, which may affect absorption. ontosight.ai
The in vivo potency of this compound is an area of active investigation. Research has explored its potential anti-proliferative activity. medchemexpress.com For instance, this compound has been shown to inhibit the proliferation of human breast cancer MCF-7 cells in a dose-dependent manner and induce apoptosis and cell cycle arrest. medchemexpress.com It has also demonstrated anti-inflammatory and antioxidant activities in various in vitro models. ontosight.aimdpi.com The biological effects of quercetin metabolites are thought to be influenced by deconjugation at target tissues, where the release of the aglycone form may occur. plos.orgresearchgate.net
Preclinical Research Models for Isorhamnetin 3 Glucuronide Evaluation
In Vitro Cellular and Biochemical Assays
In vitro studies are fundamental in elucidating the biological activities of isorhamnetin (B1672294) 3-glucuronide at the cellular and molecular level. These assays provide a controlled environment to investigate specific mechanisms of action without the complexities of a whole organism.
Cell Line-Based Cytotoxicity and Proliferation Studies
The cytotoxic and anti-proliferative effects of isorhamnetin 3-glucuronide have been investigated in various cancer cell lines. In human breast cancer MCF-7 cells, this compound demonstrated a dose-dependent inhibition of cell growth. acs.org When treated with concentrations ranging from 0 to 100 µM for 48 hours, a clear reduction in cell proliferation was observed. medchemexpress.com The cytotoxic effect, however, was found to be less potent than its aglycone, isorhamnetin, and quercetin (B1663063). acs.org
Further investigation into the mechanism revealed that this compound induces cell cycle arrest, primarily in the S phase, in MCF-7 cells. acs.orgmedchemexpress.com This disruption of the normal cell cycle progression contributes to its anti-proliferative activity. Moreover, the compound was shown to induce apoptosis, or programmed cell death. At a concentration of 100 µM, this compound induced early-phase apoptosis in 49.8% of MCF-7 cells after 48 hours of treatment. acs.orgmedchemexpress.com This apoptotic induction appears to be linked to a marginal increase in intracellular reactive oxygen species (ROS). acs.org
Importantly, studies have also suggested that this compound exhibits selective cytotoxicity. While it inhibits the growth of cancer cells, it has been shown to have minimal to no inhibitory effect on the proliferation of normal human breast cells (H184B5F5/M10), indicating a potential for targeted anti-cancer activity with a favorable safety profile for normal tissues. mdpi.com
Table 1: Cytotoxic and Anti-proliferative Effects of this compound in MCF-7 Cells
| Concentration (µM) | Incubation Time (h) | Effect | Reference |
| 0-100 | 48 | Dose-dependent inhibition of cell proliferation | medchemexpress.com |
| 100 | 48 | 49.8% of cells in early-phase apoptosis | acs.org |
| 0-100 | 48 | Induction of cell cycle arrest at S-phase | medchemexpress.com |
Inflammatory Response Models in Macrophages and Immune Cells
This compound has been evaluated for its anti-inflammatory properties using in vitro models, primarily with RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS), a potent inducer of inflammation. Research has shown that this compound can suppress the production of key pro-inflammatory mediators. nih.gov Specifically, it has been observed to inhibit the LPS-induced extracellular secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is accompanied by a reduction in the expression of the pro-inflammatory proteins inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
The anti-inflammatory mechanism of this compound involves the modulation of specific signaling pathways. It has been shown to attenuate the LPS-induced activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner. nih.govchemfaces.com Interestingly, its effect on the phosphorylation of extracellular signal-regulated kinases (ERK) was negligible. nih.gov Furthermore, this compound has been found to increase the expression of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory functions. nih.govchemfaces.com
In contrast, some studies have reported that this compound did not significantly affect inflammatory gene expression in LPS-stimulated murine RAW264.7 macrophages, unlike its aglycone isorhamnetin and quercetin, which both decreased mRNA and protein levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers. scispace.com This suggests that the anti-inflammatory activity of this compound may be cell-type or context-dependent. Other research using Salsola imbricata extracts containing isorhamnetin derivatives showed anti-inflammatory effects with no toxicity on RAW 264.7 macrophage cells. phcog.com
Table 2: Anti-inflammatory Effects of this compound in LPS-Challenged RAW264.7 Macrophages
| Effect | Mechanism | Reference |
| Suppressed NO and PGE2 secretion | Decreased iNOS and COX-2 expression | nih.gov |
| Attenuated JNK and p38 activation | - | nih.gov |
| Increased HO-1 expression | - | nih.gov |
Oxidative Stress Models in Cellular Systems
The antioxidant potential of this compound has been explored in various cellular models. In human breast cancer MCF-7 cells, the induction of apoptosis by this compound was associated with a marginal generation of intracellular reactive oxygen species (ROS). acs.org This pro-oxidant effect in cancer cells can be a mechanism for inducing cell death. mdpi.com
In a study using enucleated rat lenses cultured in vitro, a model for selenite-induced cataract, isorhamnetin-3-glucoside (a similar glycoside) was shown to significantly retard cataract formation by virtue of its antioxidant property. nih.gov It helped maintain the levels of antioxidant enzymes like superoxide (B77818) dismutase and catalase, and the concentration of reduced glutathione (B108866). nih.gov
Adipocyte Differentiation and Lipid Accumulation Assays
The role of this compound in adipogenesis and lipid metabolism has been investigated using the 3T3-L1 pre-adipocyte cell line. In one study, 3T3-L1 pre-adipocytes were treated with isorhamnetin-3-O-d-glucuronide at concentrations of 5, 10, or 20 μM from day 4 of differentiation, and triglyceride content was measured on day eight. The compound was found to inhibit lipid accumulation in a dose-dependent manner across the tested concentrations. nih.gov
Another study using mature 3T3-L1 adipocytes exposed to high glucose conditions found that isorhamnetin, a metabolite of this compound, reduced lipid accumulation. unimi.it While this study did not directly test this compound, the findings for its metabolite suggest a potential role in modulating lipid metabolism in mature fat cells. The aglycone, isorhamnetin, has been shown to inhibit adipocyte differentiation by downregulating the expression of key adipogenic transcription factors such as PPARγ and C/EBPα. researchmap.jpresearchgate.net
Table 3: Effects of this compound on Adipocyte Differentiation and Lipid Accumulation
| Cell Line | Treatment | Effect | Reference |
| 3T3-L1 pre-adipocytes | 5, 10, or 20 μM of isorhamnetin-3-O-d-glucuronide from day 4 of differentiation | Dose-dependent inhibition of lipid accumulation | nih.gov |
Vascular Cell Function Studies
This compound has been shown to have beneficial effects on vascular cell function, which are relevant to cardiovascular health. In vitro studies have demonstrated its ability to inhibit the expression of key molecules involved in the early stages of atherosclerosis. chemfaces.com Specifically, this compound was found to inhibit the cell surface expression of vascular cell adhesion molecule-1 (VCAM-1) at a concentration of 2 micromol/L. chemfaces.com
Furthermore, in studies using rat aorta, conjugated metabolites of quercetin, including isorhamnetin-3-glucuronide, were shown to prevent endothelial dysfunction. nih.gov While this compound itself lacked direct vasorelaxant effects, it was able to prevent the endothelial dysfunction induced by endothelin-1. nih.govredheracles.net This protective effect is partly attributed to its ability to preserve the biological activity of nitric oxide (NO). nih.gov
Enzyme Activity Measurements
The interaction of this compound with various enzymes has been a subject of investigation, particularly in the context of drug metabolism and its own biological activity. Studies have examined its inhibitory effects on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of compounds. This compound, along with quercetin and its other metabolites, exhibited weak inhibitory effects on CYP2C19 and CYP3A4, and did not affect CYP2D6 activity. nih.gov
In contrast, this compound and related compounds were found to be strong inhibitors of several organic anion-transporting polypeptides (OATPs), including OATP1B1, OATP1B3, and OATP2B1, as well as the ATP-binding cassette (ABC) transporter BCRP. nih.gov These transporters are important for the disposition of many drugs and endogenous substances.
Regarding enzymes related to its therapeutic effects, this compound's ability to increase the activity of heme oxygenase-1 (HO-1) in macrophages contributes to its anti-inflammatory action. nih.gov Additionally, the aglycone isorhamnetin has been shown to reduce the activity of glycerol-3-phosphate dehydrogenase (GPDH), an enzyme involved in triglyceride synthesis in adipocytes. nih.govresearchmap.jp
This compound, a major metabolite of the flavonoid isorhamnetin, has been the subject of various preclinical studies to ascertain its therapeutic potential across a spectrum of diseases. In vivo animal models are crucial for this evaluation, providing insights into the compound's efficacy, mechanism of action, and physiological effects in a complex biological system. The following sections detail the use of such models in assessing this compound and its aglycone, isorhamnetin, in several key pathological areas.
Tumorigenesis and Xenograft Models
Research into the anticancer effects of this compound has primarily utilized in vitro models, with in vivo data being more prevalent for its parent compound, isorhamnetin.
In vitro studies have demonstrated that this compound can inhibit the proliferation of human breast cancer MCF-7 cells in a dose-dependent manner. nih.govmdpi.commedchemexpress.com The mechanism is suggested to involve the induction of apoptosis and cell cycle arrest at the S-phase, mediated by an increase in intracellular reactive oxygen species (ROS). nih.govmdpi.com Notably, the cytotoxic effects appeared specific to cancer cells, as this compound did not inhibit the growth of normal human breast cells. nih.govmdpi.com When comparing its potency to its precursors, this compound was found to be less potent than both quercetin and isorhamnetin in inhibiting MCF-7 cell growth. nih.gov
While direct in vivo xenograft studies using isolated this compound are not extensively documented in the current literature, studies on its aglycone, isorhamnetin, provide valuable context. Isorhamnetin has been shown to inhibit tumor growth in various xenograft models, including those for breast cancer and oral squamous cell carcinoma, often by inducing cell cycle arrest and apoptosis. mdpi.comresearchgate.net For instance, isorhamnetin has been observed to enhance the antitumor activity in adriamycin-resistant breast cancer cells in vivo. mdpi.com
Table 1: In Vitro Research Findings on this compound in Cancer Models
| Cell Line | Compound | Key Findings | Reference |
|---|---|---|---|
| MCF-7 (Human Breast Cancer) | This compound | Inhibited cell proliferation in a dose-dependent manner; induced apoptosis and cell cycle arrest at S-phase. | nih.govmdpi.commedchemexpress.com |
Inflammation and Autoimmune Models
The evaluation of this compound in models of inflammation has yielded somewhat conflicting in vitro results, and specific in vivo studies on autoimmune disease models are limited.
One study using lipopolysaccharide (LPS)-challenged murine RAW264.7 macrophages found that this compound, unlike its parent compounds quercetin and isorhamnetin, did not significantly affect the mRNA levels of inflammatory genes such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or interleukin-6 (IL-6). However, a separate study on the same cell line reported that this compound does exert anti-inflammatory activity. nih.gov This effect was attributed to the suppression of LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production, an increase in the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), and the attenuation of JNK and p38 signaling pathways. nih.gov
Direct in vivo testing of this compound in established animal models of autoimmune diseases, such as collagen-induced arthritis or experimental autoimmune encephalomyelitis, is not well-documented. However, research on the parent flavonoid, quercetin, has shown beneficial effects in various mouse models of arthritis and lupus, typically by downregulating pro-inflammatory cytokines. nih.gov
Table 2: In Vitro Research Findings on this compound in Inflammation Models
| Cell Line | Model | Key Findings | Reference |
|---|---|---|---|
| RAW264.7 Macrophages | LPS-induced inflammation | Did not significantly decrease mRNA levels of TNF-α, IL-1β, IL-6. |
Metabolic Disorder Models (e.g., Obesity, Diabetes)
Preclinical evaluation of this compound in metabolic disorders has been limited, with more extensive research available for its aglycone, isorhamnetin.
An in vitro study involving 3T3-L1 pre-adipocytes, a common model for obesity research, analyzed the effect of isorhamnetin-3-O-d-glucuronide on adipogenesis. In vivo studies on isorhamnetin and its glycosides suggest that treatment periods of over two weeks are needed to see anti-obesity effects in rodent models. nih.govnih.gov
In the context of diabetes, direct in vivo studies with purified this compound are scarce. However, an aqueous extract from lotus (B1177795) seedpods, which contains this compound, was found to improve symptoms of diabetes mellitus and protect pancreatic beta-cells against oxidative damage in an animal model. researchgate.net The parent compound, isorhamnetin, has been studied more thoroughly. In a high-fat diet/streptozotocin-induced diabetic mouse model, isorhamnetin treatment was shown to reduce serum glucose levels, malondialdehyde (MDA), and IL-6, while increasing glutathione (GSH). mdpi.com These effects suggest that isorhamnetin ameliorates insulin (B600854) resistance, oxidative stress, and inflammation in type 2 diabetes models. mdpi.comnih.gov
Table 3: Preclinical Research Findings on Isorhamnetin/Metabolites in Metabolic Disorder Models
| Model | Compound/Extract | Key Findings | Reference |
|---|---|---|---|
| 3T3-L1 pre-adipocytes (in vitro) | Isorhamnetin-3-O-d-glucuronide | Effect on triglyceride content analyzed. | |
| Rodent obesity models (in vivo) | Isorhamnetin and its glycosides | Anti-obesity effects observed after treatment periods longer than two weeks. | nih.govnih.gov |
| HFD/STZ-induced diabetic mice (in vivo) | Isorhamnetin | Reduced serum glucose, MDA, and IL-6; increased GSH. | mdpi.com |
Cardiovascular Disease Models (e.g., Hypertension, Atherosclerosis)
This compound has been evaluated in animal models of cardiovascular disease, particularly hypertension, with promising results.
A key study demonstrated that intravenous administration of this compound (I3GA) led to a progressive reduction in mean blood pressure in conscious spontaneously hypertensive rats (SHR). researchgate.net Interestingly, this hypotensive effect was nullified when the rats were co-treated with a specific β-glucuronidase inhibitor. researchgate.net This suggests that the in vivo antihypertensive activity of this compound is dependent on its deconjugation back to its active aglycone form, which can then exert a vasorelaxant effect. researchgate.net
Regarding atherosclerosis, direct in vivo evidence for this compound is less clear. However, its parent compound, isorhamnetin, has been shown to inhibit the development of atherosclerotic plaques in apolipoprotein E knockout (ApoE-/-) mice, a standard model for atherosclerosis research. nih.gov Isorhamnetin treatment reduced the size of atherosclerotic lesions and decreased macrophage apoptosis within the plaques, indicating a protective effect against atherosclerosis development that was independent of changes in plasma lipid profiles. nih.gov Furthermore, Isorhamnetin 3'-glucuronide has been noted to inhibit the induction of endothelial cell adhesion molecules (CAMs), an early event in the formation of atherosclerotic lesions. nih.gov
Table 4: Preclinical Research Findings on this compound in Cardiovascular Models
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | This compound | Progressively reduced mean blood pressure; effect blocked by β-glucuronidase inhibitor. | researchgate.net |
Neurodegenerative and Cognitive Impairment Models
Direct in vivo studies investigating the effects of this compound in models of neurodegenerative diseases or cognitive impairment are limited. Much of the existing research has focused on the closely related metabolite, quercetin-3-O-glucuronide (Q3G), or the aglycones.
Studies have identified quercetin-3-O-glucuronide as a brain-targeted metabolite following the consumption of polyphenol-rich foods. frontiersin.org In primary neuronal cultures derived from a transgenic mouse model of Alzheimer's disease (Tg2576), Q3G was found to reduce the generation of amyloid-beta (Aβ) peptides and improve deficits in hippocampal synaptic transmission. frontiersin.org Furthermore, Q3G is suggested to exert anti-neuroinflammatory effects by modulating the gut microbiota-brain axis in Alzheimer's models. imrpress.com These findings point to the potential of glucuronidated flavonoids to intervene in Alzheimer's pathology. frontiersin.orgimrpress.com
An important in vivo study in sheep with cannulas implanted in the brain demonstrated that after administration of quercetin, the primary metabolites found in the cerebrospinal fluid (CSF) were the aglycones, quercetin and isorhamnetin, not their glucuronidated forms. nih.gov This suggests that while glucuronides like this compound are the main circulating forms in the plasma, they may serve as transport molecules that are deconjugated at the blood-CSF barrier to allow the active aglycones to enter the central nervous system. nih.gov
Table 5: Research Findings on Flavonoid Glucuronides in Neurodegenerative Models
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Tg2576 AD Mouse Model Neuronal Cultures (in vitro) | Quercetin-3-O-glucuronide | Reduced Aβ peptide generation; improved hippocampal synaptic transmission deficits. | frontiersin.org |
| Alzheimer's Disease Models (in vivo) | Quercetin-3-O-glucuronide | Exerted anti-neuroinflammatory effects via gut microbiota-brain axis modulation. | imrpress.com |
Organ-Specific Injury Models (e.g., Renal, Cardiac)
The protective effects of this compound in models of organ-specific injury have not been extensively studied in vivo. The available research has predominantly focused on its aglycone, isorhamnetin.
In a rat model of isoproterenol-induced myocardial injury, isorhamnetin demonstrated significant cardioprotective effects. nih.gov Treatment with isorhamnetin improved cardiac function, reduced morphological damage, and lowered serum markers of cardiac injury. nih.gov The mechanism was linked to the regulation of oxidative stress and inhibition of apoptosis. nih.gov In vitro studies on H9c2 cardiomyocytes, a model for cardiac cells, showed that while isorhamnetin protected against injury, the related metabolite quercetin-3-glucuronide did not offer protection against hydrogen peroxide-induced cell death. mdpi.com
Regarding renal injury, isorhamnetin has been shown to potentially ameliorate acute kidney injury by inhibiting the activation of the NF-κB signaling pathway. nih.gov However, specific in vivo studies confirming the protective role of this compound in either cardiac or renal injury models are currently lacking in the scientific literature.
Table 6: Preclinical Research Findings on Isorhamnetin/Metabolites in Organ Injury Models
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Isoproterenol-induced myocardial injury (Rats, in vivo) | Isorhamnetin (aglycone) | Improved cardiac function, reduced cardiac injury markers, reduced oxidative stress and apoptosis. | nih.gov |
| Acute kidney injury model | Isorhamnetin (aglycone) | Suggested to ameliorate injury by inhibiting the NF-κB signaling pathway. | nih.gov |
Future Research Directions and Translational Perspectives
Elucidating Unexplored Molecular Mechanisms and Target Identification
While initial research has pointed towards anti-inflammatory and anti-cancer activities, the precise molecular pathways through which Isorhamnetin (B1672294) 3-glucuronide exerts its effects remain largely uncharted. Future studies should focus on identifying its specific molecular targets. For instance, its anti-inflammatory effects have been linked to the suppression of Jun N-terminal kinase (JNK) and p38 signaling pathways, as well as an increase in heme oxygenase-1 (HO-1) expression in macrophage cells. nih.govchemfaces.comencyclopedia.pub Further investigation into these and other potential signaling cascades, such as the NF-κB and MAPK pathways, is crucial. mdpi.com
Identifying the direct binding partners of Isorhamnetin 3-glucuronide will be a critical step in understanding its mechanism of action. Techniques like affinity chromatography and mass spectrometry can be employed to pull down and identify proteins that interact with the compound. This will provide a more comprehensive picture of its cellular functions and potential therapeutic applications.
Comprehensive Safety and Efficacy Assessments
Robust preclinical and eventually clinical studies are paramount to establish the safety and efficacy of this compound. While some studies have shown that it exhibits lower cytotoxicity to normal cells compared to its parent compound, isorhamnetin, and quercetin (B1663063), more extensive toxicological evaluations are needed. mdpi.com These assessments should include both acute and chronic toxicity studies in various animal models to determine any potential adverse effects and to establish a safe dosage range.
Efficacy studies should be designed to validate the promising in vitro findings in in vivo models of various diseases. For example, its anti-cancer potential, demonstrated by the induction of apoptosis and S-phase cell cycle arrest in breast cancer cells, needs to be further explored in animal tumor models. acs.orguea.ac.uknih.govmedchemexpress.com Similarly, its potential to lower blood pressure, as observed in spontaneously hypertensive rats, warrants further investigation in more comprehensive cardiovascular studies. chemfaces.com
| Biological Activity | Cell Line/Model | Key Findings | References |
|---|---|---|---|
| Anti-cancer | Human breast cancer (MCF-7) | Inhibited cell proliferation in a dose-dependent manner, induced apoptosis, and caused S-phase cell cycle arrest. | acs.orguea.ac.uknih.govmedchemexpress.com |
| Anti-inflammatory | LPS-challenged RAW264.7 macrophage cells | Suppressed JNK and p38 signaling pathways and increased heme oxygenase-1 (HO-1) expression. | nih.govchemfaces.comencyclopedia.pub |
| Cardioprotective | Spontaneously hypertensive rats | Progressively reduced mean blood pressure. | chemfaces.com |
| Cytoprotective | Renal tubular cells (HK-2 and NRK-52E) | Protected against cisplatin-induced cytotoxicity. | mdpi.com |
Potential for Combination Therapies with Existing Agents
An exciting avenue of research lies in exploring the synergistic potential of this compound in combination with existing therapeutic agents. Flavonoids, in general, have shown promise in enhancing the efficacy of conventional chemotherapies and radiotherapies. mdpi.com Investigating whether this compound can sensitize cancer cells to established anti-cancer drugs could lead to the development of more effective and less toxic treatment regimens. mdpi.com
Furthermore, its potential to protect normal cells from the harmful side effects of chemotherapy, a property observed with its parent compound isorhamnetin, should be a key area of focus. mdpi.com If this compound can mitigate the toxicity of chemotherapeutic agents while simultaneously enhancing their anti-tumor activity, it could significantly improve the quality of life for cancer patients.
Advanced Delivery Systems and Formulation Research
A significant hurdle in the clinical translation of many natural compounds, including flavonoids, is their poor bioavailability. researchgate.net The glycosylation of isorhamnetin to form this compound enhances its water solubility, which may improve its bioavailability. ontosight.ai However, further research into advanced delivery systems is crucial to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
Novel formulation strategies, such as nano-formulations, liposomes, and micelles, could significantly enhance the bioavailability and targeted delivery of this compound. mdpi.comfrontiersin.org These advanced delivery systems can protect the compound from degradation in the gastrointestinal tract, improve its absorption into the bloodstream, and facilitate its accumulation at the target site, thereby maximizing its therapeutic effect while minimizing potential side effects.
Prospects for Clinical Translation and Human Studies
The ultimate goal of this research is the successful clinical translation of this compound for the prevention and treatment of human diseases. Once sufficient preclinical data on its safety and efficacy have been gathered, well-designed human clinical trials will be necessary.
Initial human studies have detected this compound in plasma and urine after the consumption of flavonol-rich foods like onions, indicating its presence in the human body after dietary intake. cambridge.orgwvu.edu However, controlled clinical trials are needed to determine its therapeutic efficacy in humans. These trials should be conducted in a phased manner, starting with Phase I trials to assess safety and pharmacokinetics in healthy volunteers, followed by Phase II and III trials to evaluate its efficacy in patient populations for specific diseases.
Q & A
Basic: What are the established in vitro mechanisms of I3G in cancer cell models, and how should researchers design dose-response experiments?
I3G exhibits dose-dependent anti-proliferative effects in human breast cancer MCF-7 cells, inducing S-phase cell cycle arrest and apoptosis at concentrations of 25–100 µM over 48 hours . Key assays include:
- Cell proliferation : MTT or similar assays with 0–100 µM I3G.
- Apoptosis : Flow cytometry using Annexin V/PI staining.
- Cell cycle analysis : Propidium iodide staining followed by flow cytometry.
Experimental note: Include quercetin and isorhamnetin as comparators to assess structure-activity relationships .
Advanced: How does I3G’s bioactivity compare to its aglycone (isorhamnetin) in ROS-dependent pathways?
While I3G and isorhamnetin both induce apoptosis in MCF-7 cells, I3G shows weaker ROS generation compared to isorhamnetin and quercetin. At 100 µM, I3G induces 49.8% apoptosis vs. 68.9% for isorhamnetin, suggesting glucuronidation reduces pro-oxidant activity .
Methodological insight: Use ROS-sensitive dyes (e.g., DCFH-DA) and validate with ROS scavengers (e.g., NAC) to confirm ROS dependency.
Basic: What solvent systems are optimal for I3G in cellular and in vivo studies?
I3G is sparingly soluble in aqueous buffers. Recommended formulations:
- In vitro : Dissolve in DMSO (≤0.1% final concentration) or use 20% SBE-β-CD in saline for higher solubility .
- In vivo (oral) : PEG400 or 0.5% CMC-Na suspensions .
Critical step: Pre-test solubility via spectrophotometry to avoid precipitation.
Advanced: How do pharmacokinetic properties of I3G influence its experimental dosing regimens?
I3G is a major metabolite of quercetin glycosides, with peak plasma concentrations in humans at 1.5–2 hours post-administration. In rats, its bioavailability (35%) is ~3× higher than quercetin .
Design considerations: For chronic studies, administer I3G twice daily to maintain plasma levels. Monitor metabolites (e.g., quercetin 3-glucuronide) via LC-MS .
Basic: What are the anti-inflammatory mechanisms of I3G in macrophage models?
I3G inhibits LPS-induced inflammation in RAW264.7 macrophages by:
- Upregulating HO-1 expression.
- Suppressing JNK and p38 phosphorylation.
Key assays: Western blot for HO-1/JNK/p38 and ELISA for TNF-α/IL-6 .
Advanced: Why do studies report contradictory effects of I3G on nitric oxide (NO) bioavailability?
Unlike quercetin, I3G lacks direct NO-scavenging activity due to glucuronidation. In vascular studies, I3G does not inhibit NO bioactivity, making it preferable for endothelial dysfunction models .
Methodological resolution: Use aortic ring assays to differentiate between direct NO modulation and upstream signaling effects.
Basic: How does I3G inhibit monocyte recruitment in early atherosclerosis models?
I3G suppresses VCAM-1 expression on endothelial cells at physiological concentrations (1–10 µM), reducing monocyte adhesion. Validate via:
Advanced: What are the limitations of using I3G in diabetic models, given its pharmacokinetics?
I3G’s efficacy in diabetic models is concentration-dependent. At <10 µM, its anti-inflammatory effects diminish due to glucuronidation .
Recommendation: Combine I3G with inhibitors of glucuronidation (e.g., β-glucuronidase) or use nanocarriers to enhance cellular uptake.
Basic: What quality control measures are critical for I3G in experimental studies?
- Verify purity (>95%) via HPLC (C18 column, mobile phase: methanol/0.1% formic acid).
- Store at -20°C in desiccated vials; avoid freeze-thaw cycles .
Advanced: How does I3G’s activity in cancer vs. normal cells inform toxicity assessments?
I3G shows selective cytotoxicity: IC50 in MCF-7 cells is ~50 µM, but minimal toxicity in non-cancerous cells (e.g., HUVECs) at ≤100 µM .
Assay design: Include normal cell lines (e.g., HEK293) in parallel and assess mitochondrial membrane potential (JC-1 dye) for early apoptosis detection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
